3-(benzyloxy)-N,N-diethylbenzamide

Description

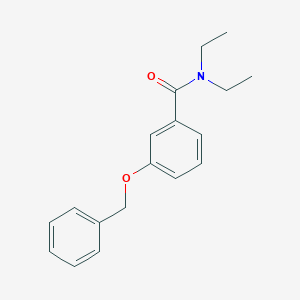

3-(Benzyloxy)-N,N-diethylbenzamide is a substituted benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position of the benzamide ring and diethyl substituents on the amide nitrogen. This structural motif confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry, particularly in opioid receptor modulation .

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N,N-diethyl-3-phenylmethoxybenzamide |

InChI |

InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

NYHUWYFTGOJLJP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the SNC Series

The SNC series of delta-opioid agonists shares the N,N-diethylbenzamide core but varies in substituents at the 3-position of the benzyl ring:

- SNC80 : 3-Methoxy substituent.

- SNC86 : 3-Hydroxy substituent.

- SNC162: No oxygen substituent (3-phenyl).

Key Findings :

- Potency and Efficacy: SNC86 (3-hydroxy) exhibits the highest potency and efficacy in vitro (GTPγS binding) and in vivo (antinociception, locomotor stimulation), followed by SNC80 (3-methoxy) and SNC162 (3-phenyl) . The hydroxyl group in SNC86 enhances hydrogen bonding with the delta-opioid receptor, while the methoxy group in SNC80 may introduce steric hindrance or reduced electronic effects .

- Metabolism : SNC80 is metabolized to SNC86 (3-hydroxy derivative) in vivo, suggesting that its behavioral effects are mediated partly by its active metabolite .

- Safety : SNC80 and SNC86 show reduced convulsive effects compared to the parent compound BW373U86, highlighting the role of substituents in toxicity profiles .

N,N-Diethyl-3-methylbenzamide (DEET Analogue)

- Structure : 3-Methyl substituent instead of benzyloxy.

- Applications : Widely used as an insect repellent (DEET).

- Comparison :

3-Methoxy-N,N-dimethylbenzamide

- Structure : Methoxy group at the 3-position and dimethyl substituents on the amide nitrogen.

- Lower molecular weight (179.22 g/mol) may enhance solubility but reduce bioavailability compared to the bulkier benzyloxy derivative .

Hydrazide Derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide)

- Structure : Benzamide core with hydrazide functional groups.

- Comparison :

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.